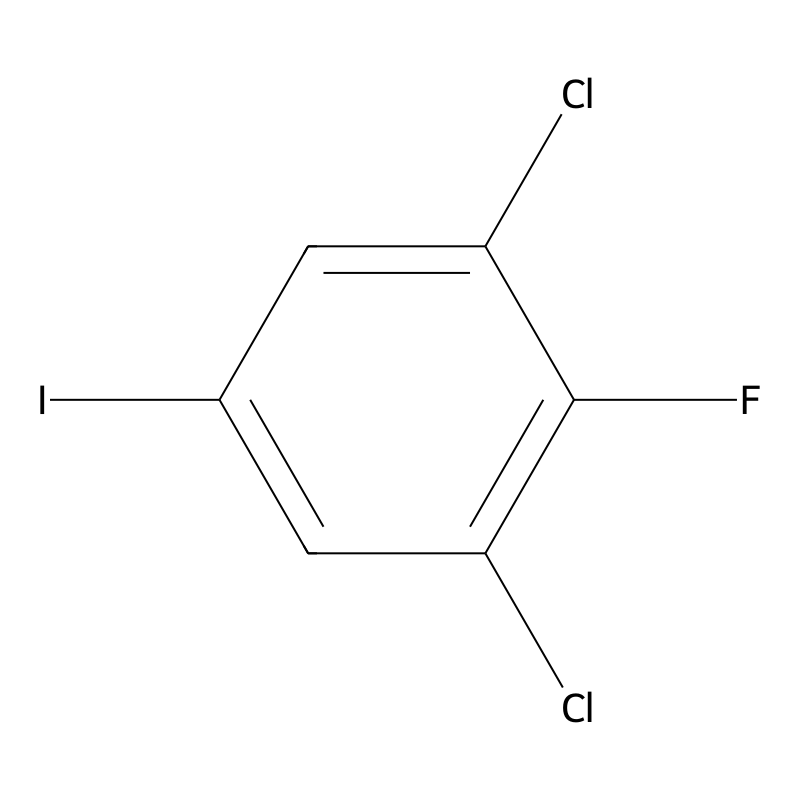

1,3-Dichloro-2-fluoro-5-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Research and Manufacturing

Scientific Field: Pharmaceutical Chemistry

Summary: This compound has potential value in drug research and manufacturing, particularly as a precursor for drug molecules.

Methods: It can participate in various organic reactions to synthesize potential drug candidates.

Results: The compound aids in the creation of new pharmaceuticals with potential therapeutic benefits.

Organic Synthesis Reagent

Summary: It is used as a reagent or raw material in organic synthesis, participating in reactions like hydrogenation, fluorination, and bromination.

Methods: The compound is involved in the synthesis of other compounds through its reactive halogen groups.

Results: Synthesis of a wide range of organic compounds with diverse structures and properties.

Halogenated Aromatic Compounds

Scientific Field: Environmental Chemistry

Summary: It serves as a model compound for studying the environmental impact of halogenated aromatic compounds.

Methods: Used in environmental monitoring and analysis to understand the fate and transport of such compounds in ecosystems.

1,3-Dichloro-2-fluoro-5-iodobenzene is an organic compound with the molecular formula . This compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and one iodine atom. The specific positions of these substituents are crucial for its chemical behavior and reactivity. The compound is characterized by its distinctive halogenated structure, which contributes to its utility in various chemical applications.

There is no current information available regarding a specific mechanism of action for 1,3-Dichloro-2-fluoro-5-iodobenzene in biological systems.

- Irritants: They can irritate the skin, eyes, and respiratory tract upon contact or inhalation.

- Harmful if Swallowed or Inhaled: Ingestion or inhalation can cause adverse effects.

- Potentially Flammable: Organic compounds with halogen substituents can be flammable, especially in the presence of an ignition source.

- Nucleophilic Substitution: The presence of the iodine atom makes this compound susceptible to nucleophilic attack, allowing for substitution reactions where the iodine can be replaced by various nucleophiles.

- Electrophilic Aromatic Substitution: The chlorinated and fluorinated positions can also undergo electrophilic substitution reactions, although the electron-withdrawing nature of the halogens may affect the reactivity and regioselectivity of these reactions .

- Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, which are valuable in the synthesis of complex organic molecules .

Several methods have been developed for synthesizing 1,3-dichloro-2-fluoro-5-iodobenzene:

- Halogenation of Benzene Derivatives: This method involves the selective halogenation of appropriate benzene derivatives using bromine or iodine under controlled conditions to introduce the desired halogens at specific positions.

- Diazotization and Reduction: A process involving the diazotization of an aniline derivative followed by reduction can yield this compound. For instance, starting from 5-bromo-1,3-dichloro-2-fluorobenzene can lead to 1,3-dichloro-2-fluoro-5-iodobenzene through a series of transformations .

1,3-Dichloro-2-fluoro-5-iodobenzene finds applications in various fields:

- Reagent in Organic Synthesis: Its unique structure allows it to act as a versatile reagent for synthesizing other complex organic molecules.

- Pharmaceutical Intermediates: This compound can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its halogenated nature.

- Material Science: It may also be explored for use in developing new materials with specific electronic or optical properties .

Several compounds share structural similarities with 1,3-dichloro-2-fluoro-5-iodobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,3-Dichloro-4-fluorobenzene | C6H4Cl2F | Different substitution pattern (fluorine at position 4) |

| 1,3-Dichloro-5-fluorobenzene | C6H4Cl2F | Fluorine at position 5 instead of iodine |

| 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H3Cl2FNO2 | Contains a nitro group instead of iodine |

Uniqueness

1,3-Dichloro-2-fluoro-5-iodobenzene is unique due to its combination of both iodine and fluorine atoms on the aromatic ring alongside chlorine atoms. This specific arrangement influences its reactivity and potential applications compared to other similar compounds that may lack one or more halogens or have different substitution patterns.